Cyanating Agent Efficiency: Dimethylaminoacetonitrile vs. Morpholinoacetonitrile in Nickel-Catalyzed Cyanation
In a nickel-catalyzed cyanation of phenol derivatives, dimethylaminoacetonitrile was found to be entirely ineffective as a cyanating agent. Under identical reaction conditions, morpholinoacetonitrile achieved an 86% yield, establishing a clear and quantifiable difference in suitability for this specific class of reactions [1]. This stark contrast demonstrates that the substitution of a dimethylamino group with a morpholino group is not a minor modification but rather a critical determinant of catalytic compatibility and reaction success.
| Evidence Dimension | Cyanating agent yield in nickel-catalyzed cyanation |
|---|---|
| Target Compound Data | 0% yield (ineffective) |
| Comparator Or Baseline | Morpholinoacetonitrile: 86% yield |
| Quantified Difference | Absolute difference of 86 percentage points (target is inactive vs. active comparator) |
| Conditions | NiBr2/Zn/dcype catalyst system |
Why This Matters
This data is critical for procurement because it identifies a specific application (Ni-catalyzed cyanation) where using dimethylaminoacetonitrile would result in complete synthetic failure, while an alternative (morpholinoacetonitrile) is highly productive.
- [1] Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Chemistry Portal. Summary of research findings on catalytic cyanation. View Source
